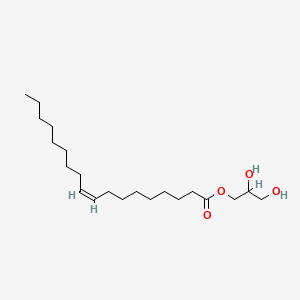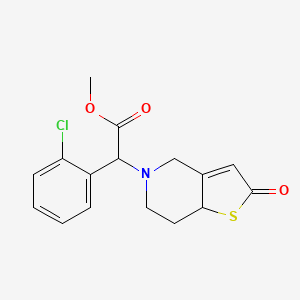
2-(Hydroxymethyl)-1-(6-propoxyhexyl)piperidine-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “2-(Hydroxymethyl)-1-(6-propoxyhexyl)piperidine-3,4,5-triol” is known as 6-Deoxy-Hexose, also referred to as Rhamnose. It is a naturally occurring deoxy sugar that can be classified as either a methyl-pentose or a 6-deoxy-hexose. Rhamnose predominantly occurs in nature in its L-form as L-rhamnose (6-deoxy-L-mannose), which is unusual since most naturally occurring sugars are in the D-form.
準備方法
Synthetic Routes and Reaction Conditions
The biosynthesis of 6-deoxy-hexose involves the formation of cell surface glycans of certain Gram-negative pathogens. A one-pot four-enzyme reaction system has been developed for the synthesis of dTDP-L-rhamnose and dUDP-L-rhamnose.
Industrial Production Methods
Industrial production methods for 6-deoxy-hexose typically involve microbial fermentation processes. Specific strains of bacteria are used to produce the compound in large quantities, which are then purified through various chromatographic techniques.
化学反応の分析
Types of Reactions
6-Deoxy-hexose undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The oxidation state at the 6-position significantly influences its physical and chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions involving 6-deoxy-hexose include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from the reactions of 6-deoxy-hexose include various derivatives such as 6-deoxy-talose and taluronic acid. These derivatives exhibit different anomeric preferences and conformational states depending on the specific reaction conditions.
科学的研究の応用
6-Deoxy-hexose has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex bacterial capsular sugars and other carbohydrate derivatives.
Biology: It plays a role in the study of metabolic enzymes, such as hexose-6-phosphate dehydrogenase, which can oxidize various 6-phosphorylated sugars.
Medicine: Research on 6-deoxy-hexose includes its potential use in antibacterial chemotherapy by targeting the biosynthetic pathways of certain Gram-negative pathogens.
Industry: It is utilized in the production of various biochemicals and pharmaceuticals through microbial fermentation processes.
作用機序
The mechanism of action of 6-deoxy-hexose involves its incorporation into cell surface glycans of certain Gram-negative pathogens. This incorporation can disrupt the normal function of these pathogens, making the biosynthetic pathways of 6-deoxy-hexose suitable targets for novel antibacterial interventions.
類似化合物との比較
Similar Compounds
Similar compounds to 6-deoxy-hexose include other deoxy sugars such as 6-deoxy-glucose and 6-deoxy-galactose. These compounds share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness
What sets 6-deoxy-hexose apart from other similar compounds is its predominant occurrence in the L-form as L-rhamnose. This unique structural feature influences its chemical reactivity and biological functions, making it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
2-(hydroxymethyl)-1-(6-propoxyhexyl)piperidine-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO5/c1-2-8-21-9-6-4-3-5-7-16-10-13(18)15(20)14(19)12(16)11-17/h12-15,17-20H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYHECNPMKMYII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCCCCCN1CC(C(C(C1CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![alpha-D-Galactopyranoside, 4-nitrophenyl O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-->6)-O-[beta-D-galactopyranosyl-(1-->3)]-2-(acetylamino)-2-deoxy-](/img/structure/B7796313.png)












